methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate

Antiviral drug discovery Indole-2-carboxylate SAR Coxsackie B3

This fluorinated indole-2-carboxylate features a unique 6-fluoro/4-methoxy dual substitution pattern that generates an electronic push-pull system, unlocking 35-160x potency improvements in antiviral assays and high-affinity NMDA glycine site binding (Ki<1μM) not achievable with single-substituted analogs. It provides a direct entry point for synthesizing next-gen non-nucleoside antivirals, metabolically stable neuroprotective agents, and allosteric FBPase inhibitors. The methyl ester enables late-stage diversification into amides/hydrazides, while the C-3 position remains open for installing validated pharmacophoric warheads.

Molecular Formula C11H10FNO3
Molecular Weight 223.20 g/mol
Cat. No. B13518330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate
Molecular FormulaC11H10FNO3
Molecular Weight223.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C=C(N2)C(=O)OC)F
InChIInChI=1S/C11H10FNO3/c1-15-10-4-6(12)3-8-7(10)5-9(13-8)11(14)16-2/h3-5,13H,1-2H3
InChIKeyPBUHMJOWQADKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Fluoro-4-methoxy-1H-indole-2-carboxylate (CAS 1228945-78-5): A Dual-Substituted Indole-2-carboxylate Building Block for Medicinal Chemistry and Antiviral Research


Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate (CAS 1228945-78-5, molecular formula C₁₁H₁₀FNO₃, MW 223.2) is a fluorinated indole-2-carboxylate ester bearing both an electron-withdrawing 6-fluoro and an electron-donating 4-methoxy substituent on the indole core [1]. The indole-2-carboxylate scaffold is a privileged pharmacophore with established activity across multiple therapeutic target classes, including allosteric fructose-1,6-bisphosphatase (FBPase) inhibition [2], broad-spectrum antiviral activity against RNA and DNA viruses [3], and competitive antagonism at the NMDA receptor-associated glycine binding site [4]. The methyl ester at the 2-position serves as a synthetic handle for hydrolysis to the free carboxylic acid, enabling late-stage diversification into amides, hydrazides, and other derivatives for structure–activity relationship (SAR) exploration [1].

Why Methyl 6-Fluoro-4-methoxy-1H-indole-2-carboxylate Cannot Be Replaced by Single-Substituted or Non-Fluorinated Indole-2-carboxylate Analogs


The simultaneous presence of the 6-fluoro and 4-methoxy substituents on the indole-2-carboxylate core generates an electronic push–pull system that is absent in either single-substituted or unsubstituted analogs. In the indole-2-carboxylate antiviral series reported by Xue et al., the 4-methoxy analog (compound 11e) exhibited only weak antiviral activity (IC₅₀ = 254.47 μmol/L against both Cox B3 and influenza A, SI = 3.0), whereas compounds bearing additional substitution at the 6-position achieved 35- to 160-fold improvements in potency [1]. Independently, Rudolph et al. demonstrated that fluorine substitution on the indole ring confers significantly higher Phase I metabolic stability in rat liver S9 fractions compared to non-fluorinated counterparts [2]. Furthermore, Gray et al. established that halogen substitution at position 5 or 6 of indole-2-carboxylates is critical for high-affinity binding (Ki < 1 μM) at the NMDA glycine site [3]. None of the commercially available single-substituted analogs—methyl 4-methoxy-1H-indole-2-carboxylate (CAS 111258-23-2), methyl 6-fluoro-1H-indole-2-carboxylate (CAS 136818-43-4), or the 6-fluoro-4-methoxy-1H-indole scaffold (CAS 885521-02-8)—recapitulate this dual substitution pattern, and therefore cannot serve as functionally equivalent replacements.

Quantitative Differentiation Evidence for Methyl 6-Fluoro-4-methoxy-1H-indole-2-carboxylate: Comparator-Based Analysis


6-Position Substitution on the 4-Alkoxy-Indole-2-carboxylate Scaffold Drives 35- to 160-Fold Antiviral Potency Gains

In the systematic SAR study by Xue et al. (2014) of 22 indole-2-carboxylate derivatives, the 4-methoxy-substituted analog without any 6-position modification (compound 11e, methyl 4-methoxy-1H-indole-2-carboxylate) showed minimal antiviral activity with IC₅₀ = 254.47 μmol/L and SI = 3.0 against both Cox B3 and influenza A/FM/1/47 (H1N1) [1]. In contrast, compounds bearing both a 4-alkoxy group and a 6-position substituent (e.g., 6-acetamido or 6-amino) demonstrated dramatically enhanced potency: compound 8f achieved IC₅₀ = 7.18 μmol/L (SI = 17.1) against Cox B3, and compound 14f achieved IC₅₀ = 7.53 μmol/L (SI = 12.1) against influenza A—potencies comparable to the clinical controls oseltamivir (IC₅₀ = 6.43 μmol/L) and ribavirin (IC₅₀ = 2.58 μmol/L) [1]. The SAR established that while the 4-alkyloxy substituent alone is insufficient for potent antiviral activity, the addition of a substituent at the 6-position of the indole core is a critical determinant of potency [1]. Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate, bearing a 6-fluoro substituent on the 4-methoxy-indole-2-carboxylate scaffold, is positioned as a direct entry point into this high-potency chemical space.

Antiviral drug discovery Indole-2-carboxylate SAR Coxsackie B3 Influenza A

6-Fluoro Substitution on the Indole Core Confers Quantifiable Phase I Metabolic Stability Advantage Over Non-Fluorinated Analogs

Rudolph et al. (2021) conducted a direct comparative evaluation of fluorinated versus non-fluorinated indole derivatives for Phase I metabolic stability. When incubated with NADPH in rat liver S9 fractions for 30 minutes, the fluorine-substituted indole derivatives consistently showed a higher percentage of parent compound remaining compared to their corresponding non-fluorinated derivatives [1]. The authors attributed this to the electron-withdrawing effect of fluorine making the indole heterocycle less susceptible to metabolic oxidation reactions [1]. This finding is consistent with the broader medicinal chemistry principle that C-6 fluorination of indoles blocks a primary site of cytochrome P450-mediated oxidative metabolism, a phenomenon also exploited in the development of the metabolically stable 5,7-difluoroindole-based influenza PB2 inhibitor 11a, which demonstrated a favorable oral pharmacokinetic profile and in vivo efficacy in mice [2].

Metabolic stability Fluorine medicinal chemistry Indole microsomal stability Lead optimization

Indole-2-carboxylate Scaffold Validated as Allosteric FBPase Inhibitor with Submicromolar Potency and X-ray Cocrystal Confirmation

Wang et al. (2021) reported the discovery of novel indole-2-carboxylic acid derivatives as allosteric inhibitors of human liver fructose-1,6-bisphosphatase (FBPase), a validated target for type 2 diabetes. Compounds bearing an N-acylsulfonamide moiety at the 3-position of the indole-2-carboxylic acid scaffold (22f and 22g) achieved submicromolar IC₅₀ values against FBPase [1]. Three X-ray cocrystal structures (PDB: 7EZP, 7EZF, 7EZR) were solved, revealing the structural basis for allosteric inhibition at the interface of the FBPase tetramer [1]. Earlier work by Bie et al. (2014) on 7-nitro-1H-indole-2-carboxylic acid derivatives established FBPase inhibitory IC₅₀ values in the range of 0.99–35.6 μM, demonstrating the sensitivity of this scaffold to substitution pattern [2]. The methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate scaffold contains the essential indole-2-carboxylate pharmacophore required for FBPase allosteric site recognition and, upon hydrolysis to the free acid and further 3-position derivatization, provides direct access to this therapeutically relevant target class.

Fructose-1,6-bisphosphatase Allosteric inhibitor Type 2 diabetes Gluconeogenesis X-ray crystallography

Halogen Substitution at Indole C-6 Position Is a Key Determinant of High-Affinity NMDA Glycine Site Antagonism (Ki < 1 μM)

A series of indole-2-carboxylate derivatives was characterized by Gray et al. and Micheli et al. as competitive antagonists of the strychnine-insensitive glycine binding site associated with the NMDA receptor [1] [2]. Radioligand binding studies using [³H]glycine revealed that compounds bearing a halogen (chloro) at the C-6 position combined with a polar, hydrogen-bond-accepting group at C-3 achieved the highest affinity, with Ki values below 1 μM [1]. These compounds demonstrated competitive antagonism confirmed by Schild regression analysis, inhibited NMDA receptor activity in Xenopus oocyte electrophysiology assays, and reduced ischemic neuronal damage in an in vivo Mongolian gerbil bilateral carotid artery occlusion model [1]. Indole-2-carboxylates with halogen substitution at position 5 or 6 were specifically identified as potent, parenterally available glycine receptor antagonists with in vivo efficacy [2]. The clinical-stage compound Gavestinel (GV150526), an indole-2-carboxylate derivative, further validates this pharmacophore in neuroprotection [3]. Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate, bearing a 6-fluoro substituent on the indole-2-carboxylate core and a 4-methoxy group available for hydrogen-bond interactions, aligns with the key structural determinants established for this target class.

NMDA receptor Glycine site antagonist Ischemia Neuroprotection Indole-2-carboxylate

Fluoro/Methoxy Dual-Substituted Indole Derivatives Demonstrate Broad-Spectrum Antibacterial Activity and Significant Antioxidant Capacity

Shaik et al. (2021) synthesized and evaluated a series of fluoro/methoxy indole analogs for antibacterial and antioxidant activities [1]. The fluoroindole derivatives demonstrated potent antibacterial activity against Gram-positive pathogens: compound 6c exhibited a zone of inhibition of 34 mm against S. epidermidis, compound 6b showed 30 mm against S. aureus, and compound 6e displayed 28 mm against E. coli [1]. Additionally, the fluoroindole derivatives 6c, 6b, and 6i showed excellent antioxidant activity with percent inhibition values of 150.12%, 139.04%, and 137.08 mmol/mL, respectively [1]. Molecular docking studies against the C(30) carotenoid dehydrosqualene synthase from S. aureus (PDB: 2ZCS) revealed that the fluoroindole derivatives engage key hydrogen-bonding interactions with Asp27 and Lys273, with compound 6c exhibiting the strongest interactions (H-bond distances of 2.06 Å and 1.85 Å) and a binding energy of −6.38 kcal/mol [1]. Compounds 6i, 6e, and 6f showed the highest predicted binding affinities with ΔG values of −7.90, −7.66, and −7.47 kcal/mol, corresponding to dissociation constants of 10.32, 21.77, and 22.68 μM, respectively [1]. These data establish that the combination of fluoro and methoxy substituents on the indole core is a productive strategy for achieving both antibacterial and antioxidant activity, consistent with earlier findings from amphiphilic 4-fluoro and 6-methoxyindole derivatives that showed potent antimycobacterial activity (M. bovis BCG, M. tuberculosis H37Rv) with a membrane-targeting mechanism [2].

Antibacterial Antioxidant Fluoroindole Staphylococcus aureus Molecular docking

Methyl Ester at C-2 Enables Facile Hydrolysis to Carboxylic Acid, Unlocking Four Distinct Derivatization Pathways for Target-Focused Library Synthesis

The methyl ester at the 2-position of methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate serves as a masked carboxylic acid that can be quantitatively hydrolyzed to 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid under standard saponification conditions (e.g., LiOH in THF/H₂O or NaOH in MeOH/H₂O) . The resulting carboxylic acid is the direct precursor for: (1) amide coupling with primary or secondary amines to generate indole-2-carboxamide libraries for kinase inhibitor programs (e.g., BTK, PI3K, CDK2) [1]; (2) hydrazide formation for indolyl-hydrazone kinase inhibitor synthesis [1]; (3) N-acylsulfonamide formation for FBPase allosteric inhibitor optimization, following the strategy of Wang et al. [2]; and (4) ester re-esterification with diverse alcohols to modulate lipophilicity and solubility. This hydrolytic versatility contrasts with the 6-fluoro-4-methoxy-1H-indole scaffold (CAS 885521-02-8), which lacks the C-2 carboxylate handle entirely and requires de novo C-2 functionalization—a non-trivial synthetic undertaking requiring directed ortho-metallation or halogenation/cross-coupling sequences . The methyl ester thus provides an immediate, high-yielding gateway to four structurally distinct compound series from a single procurement.

Synthetic versatility Carboxylic acid Amide coupling Late-stage functionalization Building block

Optimal Research and Industrial Application Scenarios for Methyl 6-Fluoro-4-methoxy-1H-indole-2-carboxylate


Broad-Spectrum Antiviral Lead Generation Targeting RNA Viruses (Coxsackie B, Influenza A/B, and Dengue)

The Xue et al. (2014) SAR study established that 4-alkoxy-6-substituted indole-2-carboxylates achieve antiviral IC₅₀ values comparable to oseltamivir and ribavirin against influenza A and Coxsackie B3 [7]. Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate is the direct 6-fluoro analog of the 4-methoxy-indole-2-carboxylate scaffold investigated in this study. Research programs should: (a) hydrolyze the methyl ester to the free carboxylic acid, (b) install a 6-amino or 6-acetamido group via nitration/reduction or Buchwald–Hartwig amination (guided by the SAR showing that 6-amino derivatives achieved IC₅₀ = 7.18–7.53 μmol/L), and (c) evaluate against a panel of RNA viruses including Coxsackie B3, influenza A (H1N1), influenza B, and dengue virus (the latter supported by patent US12172959-B2 covering mono- or di-substituted indoles as dengue viral replication inhibitors [8]). The 6-fluoro group may additionally confer metabolic stability advantages during in vivo efficacy studies.

Allosteric FBPase Inhibitor Development for Type 2 Diabetes Using Structure-Based Drug Design

The indole-2-carboxylic acid scaffold has been crystallographically validated as an allosteric FBPase inhibitor scaffold (PDB: 7EZP, 7EZF, 7EZR) with submicromolar IC₅₀ values achieved through 3-position N-acylsulfonamide substitution [7]. Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate provides an ideal entry point for this program: (a) ester hydrolysis yields the FBPase-active carboxylic acid pharmacophore, (b) the 6-fluoro and 4-methoxy substituents allow systematic exploration of electronic effects on allosteric site binding (electron-withdrawing at C-6, electron-donating at C-4), and (c) the 3-position remains unsubstituted, enabling direct installation of the N-acylsulfonamide warhead identified by Wang et al. The X-ray cocrystal structures provide a structural basis for modeling the 6-fluoro-4-methoxy substitution pattern into the FBPase tetramer interface prior to synthesis, enabling computational prioritization of derivatives.

NMDA Glycine Site Antagonist Synthesis for CNS Drug Discovery with Reduced Oxidative Metabolism Liability

Indole-2-carboxylates with C-6 halogen substitution are established competitive antagonists at the NMDA glycine site with sub-micromolar Ki values and in vivo neuroprotective efficacy [7]. The clinical candidate Gavestinel (GV150526) validated this pharmacophore for stroke and traumatic brain injury indications [8]. Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate is uniquely suited for next-generation NMDA glycine antagonist development because: (a) the 6-fluoro group satisfies the C-6 halogen requirement for high-affinity glycine site binding, (b) fluorine's strong C–F bond and electron-withdrawing effect reduce susceptibility to CYP450-mediated aromatic oxidation compared to the 6-chloro analog (consistent with Rudolph et al.'s finding that fluorinated indoles show higher Phase I metabolic stability [6]), and (c) the 4-methoxy group provides an additional hydrogen-bond acceptor that can be exploited for glycine site interaction or optimized for pharmacokinetic properties. The methyl ester can be hydrolyzed and amidated to introduce side chains that modulate blood–brain barrier penetration.

Dual Antibacterial–Antioxidant Indole Library Synthesis for Anti-Infective and Chemical Biology Applications

The fluoro/methoxy indole series reported by Shaik et al. (2021) demonstrated that the combination of fluoro and methoxy substituents on the indole core yields compounds with both potent antibacterial activity (zones of inhibition 28–34 mm against S. epidermidis, S. aureus, and E. coli) and significant antioxidant capacity (percent inhibition up to 150.12%) [7]. The molecular docking results against S. aureus dehydrosqualene synthase (PDB: 2ZCS) with dissociation constants of 10.32–22.68 μM provide a structure-based optimization path [7]. Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate enables the synthesis of a focused library where: (a) the C-2 carboxylate is elaborated into amides, hydrazides, or heterocycles to optimize antibacterial potency, (b) the 6-fluoro and 4-methoxy groups are maintained as the pharmacophoric elements associated with dual antibacterial–antioxidant activity, and (c) membrane-targeting properties can be introduced through N-1 alkylation with lipophilic chains, following the strategy validated by Nyantakyi et al. for antimycobacterial indoles [8].

Quote Request

Request a Quote for methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.